4-Aminoimidazole

Vue d'ensemble

Description

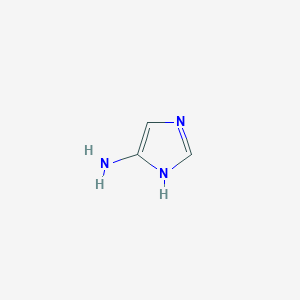

4-Aminoimidazole is a heterocyclic organic compound that features an imidazole ring with an amino group attached at the fourth position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoimidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions . Another method involves the use of N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines, resulting in the formation of trisubstituted imidazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Aminoimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Metabolic Regulation

AMP-Activated Protein Kinase (AMPK) Activation

AICAR is recognized as an activator of AMPK, a crucial regulator of cellular energy homeostasis. Research indicates that chronic administration of AICAR enhances insulin-stimulated glucose uptake in skeletal muscle, particularly in fast-twitch fibers . This effect is comparable to the benefits observed from regular exercise, suggesting that AICAR could serve as a pharmacological intervention for insulin resistance and type 2 diabetes management.

Table 1: Effects of AICAR on Glucose Uptake

| Muscle Type | Increase in Glucose Uptake (%) | Reference |

|---|---|---|

| Epitrochlearis (EPI) | 63% | |

| Extensor Digitorum Longus | 26% | |

| Soleus | No significant change |

Inflammation Control

Therapeutic Potential in Inflammatory Diseases

AICAR has been shown to inhibit the production of pro-inflammatory cytokines in various models. In studies involving rats, AICAR administration resulted in decreased levels of inflammatory markers such as TNF-α and IL-6 following lipopolysaccharide (LPS) exposure . This suggests that AICAR may have therapeutic applications in treating inflammatory diseases by modulating the immune response.

Case Study: Inhibition of Cytokine Production

- Model : Rat glial cells treated with LPS.

- Findings : AICAR significantly reduced the expression of pro-inflammatory cytokines.

- Implication : Potential use in neuroinflammatory conditions .

Prebiotic Chemistry

Role in Nucleotide Synthesis

4-Aminoimidazole derivatives are considered precursors in the biosynthesis of purines. Studies have indicated that this compound-5-carboxamide can be utilized by Escherichia coli under certain conditions, highlighting its role in microbial metabolism . This positions it as a significant compound in the study of prebiotic chemistry and the origins of life.

Table 2: Utilization of this compound Compounds by Microorganisms

| Compound | Microorganism | Utilization Observed |

|---|---|---|

| This compound-5-carboxamide | E. coli | Limited utilization |

| AICAR | Various strains | Enhanced growth |

Genetic Studies and Drug Response

Association with Methotrexate Response

Recent genetic studies have identified single nucleotide polymorphisms (SNPs) associated with responses to methotrexate (MTX) treatment in juvenile idiopathic arthritis (JIA). Notably, SNPs within the ATIC gene, which is involved in purine metabolism, were linked to poor MTX response . This highlights the significance of AICAR-related pathways in pharmacogenomics and personalized medicine.

Mécanisme D'action

The mechanism of action of 4-Aminoimidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. In the case of its derivatives, such as 5-Aminoimidazole-4-carboxamide ribonucleotide, the compound stimulates AMP-dependent protein kinase activity, which plays a crucial role in cellular energy homeostasis .

Comparaison Avec Des Composés Similaires

4-Aminoimidazole can be compared with other similar compounds, such as:

2-Aminoimidazole: This compound also features an amino group but at the second position of the imidazole ring. It exhibits different reactivity and applications compared to this compound.

5-Aminoimidazole-4-carboxamide: This derivative is known for its role in stimulating AMP-dependent protein kinase activity and has potential therapeutic applications in treating cardiac ischemic injury and diabetes

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Activité Biologique

4-Aminoimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. This unique structure allows this compound to interact with various biological targets, contributing to its pharmacological effects.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study synthesized novel 4-amino-1-methylimidazole derivatives and evaluated their effects on cellular immune responses. The compounds showed a notable reduction in inflammation markers compared to standard anti-inflammatory drugs like ibuprofen .

Table 1: Comparison of Anti-inflammatory Activity

2. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. A study screening various amidrazones derived from 5-aminoimidazole-4-carboxamide found moderate activity against Gram-positive and Gram-negative bacteria, as well as significant antifungal activity against Candida species .

Table 2: Antimicrobial Activity of Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Amidrazone A | S. aureus | 32 µg/mL |

| Amidrazone B | E. coli | 64 µg/mL |

| Amidrazone C | C. albicans | 16 µg/mL |

3. Analgesic Properties

In addition to anti-inflammatory effects, certain imidazole derivatives have shown analgesic activity. For example, compound 2g exhibited significant pain relief in experimental models, indicating its potential use as an analgesic agent .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Nitric Oxide Production : Some studies suggest that imidazole derivatives can influence nitric oxide synthase activity, leading to reduced nitric oxide production during inflammatory responses .

- Cytokine Modulation : These compounds may also affect the release of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .

- Enzyme Inhibition : Molecular docking studies indicate that certain derivatives have a high binding affinity for COX-2 receptors, which are critical in mediating inflammation and pain .

Case Studies

Several clinical and experimental studies have highlighted the efficacy of this compound derivatives:

- Study on Juvenile Idiopathic Arthritis (JIA) : A cohort study investigated the genetic factors influencing response to methotrexate (MTX) treatment in JIA patients, revealing a correlation between specific SNPs in the ATIC gene and treatment outcomes. This underscores the relevance of imidazole derivatives in inflammatory conditions .

- Animal Models : In vivo tests using carrageenan-induced edema models demonstrated that certain imidazole derivatives significantly reduced swelling and pain, suggesting their potential application in treating inflammatory diseases .

Propriétés

IUPAC Name |

1H-imidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZMXADUXZADTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197702 | |

| Record name | 4-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4919-03-3 | |

| Record name | 1H-Imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7854BCQ2PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminoimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.